1,N6-Éthèneadénine

Vue d'ensemble

Description

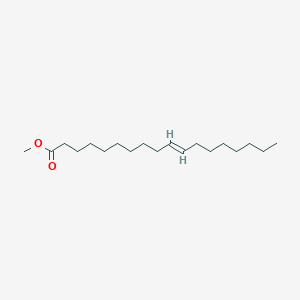

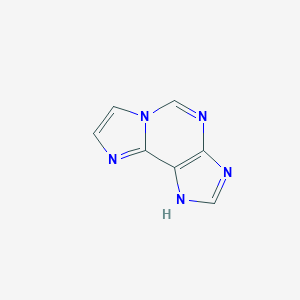

La 1,N6-Éthèneadénine est un dérivé tricyclique de l'adénine, où un pont éthylène relie le groupe amine au carbone adjacent sur le cycle à six chaînons, formant un cycle à cinq chaînons supplémentaire . Elle est générée par la réaction de l'adénine avec le chlorure de vinyle ou les produits de peroxydation lipidique .

Applications De Recherche Scientifique

La 1,N6-Éthèneadénine a plusieurs applications en recherche scientifique :

Études sur les dommages et la réparation de l'ADN : Elle est utilisée pour étudier les mécanismes de dommages et de réparation de l'ADN, en particulier le rôle de la réparation par excision de base et de la réparation par inversion directe.

Recherche sur le cancer : Le rôle du composé dans la cause des mutations le rend précieux pour l'étude du développement et de la progression du cancer.

Études sur la mutagenèse : Il est utilisé pour comprendre les propriétés mutagènes de diverses substances chimiques et facteurs environnementaux.

5. Mécanisme d'Action

La 1,N6-Éthèneadénine exerce ses effets principalement par son incorporation à l'ADN, où elle peut provoquer un faux codage pendant la réplication. Cela conduit à des mutations, qui peuvent être mutagènes ou génotoxiques . Le composé est reconnu et réparé par des enzymes de réparation de l'ADN telles que les glycosylases et les enzymes de la famille AlkB .

Mécanisme D'action

Target of Action

The primary target of 1,N6-Ethenoadenine (εA) is the Endonuclease III . This enzyme plays a crucial role in DNA repair mechanisms, particularly in the base excision repair (BER) pathway .

Mode of Action

1,N6-Ethenoadenine (εA) is a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring . This modification can occur as a mutation of DNA, where it is referred to as an etheno (ε) DNA adduct . The εA lesion interacts with its target, Endonuclease III, which recognizes and binds to the εA lesion, initiating the repair process .

Biochemical Pathways

The primary biochemical pathway affected by εA is the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The process involves the removal and replacement of the modified nucleobase through cleavage of the glycosidic bond by a glycosylase, followed by filling . Another pathway involved in the repair of εA is the direct reversal repair (DRR) pathway .

Result of Action

The εA lesion is mutagenic, leading to primarily A→T transversions as well as A→G and A→C mutations . These εA-induced mutations have been associated with p53 mutation hotspots, cancerous tissues, and inflammatory diseases . The biological consequences of εa lesions can be minimized through the action of dna repair mechanisms, specifically the ber and drr pathways .

Action Environment

The action, efficacy, and stability of 1,N6-Ethenoadenine are influenced by various environmental factors. For instance, eukaryotic DNA is packaged in chromatin, which impacts the BER and DRR pathways, specifically in regards to the repair of εA . Furthermore, the formation of εA can be induced by exogenous sources such as vinyl chloride or endogenous sources like lipid peroxidation products .

Analyse Biochimique

Biochemical Properties

1,N6-Ethenoadenine interacts with various enzymes, proteins, and other biomolecules. For instance, Escherichia coli can repair these modifications using the AlkB protein . The compound can also be produced via cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction .

Cellular Effects

1,N6-Ethenoadenine has significant effects on various types of cells and cellular processes. It is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The miscoding properties of 1,N6-Ethenoadenine can lead to varied mutational spectra, which can have biological consequences .

Molecular Mechanism

The molecular mechanism of 1,N6-Ethenoadenine involves its interaction with biomolecules and its impact on gene expression. For instance, Chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) can react with adenine to form 1,N6-Ethenoadenine .

Méthodes De Préparation

La 1,N6-Éthèneadénine peut être synthétisée par plusieurs méthodes :

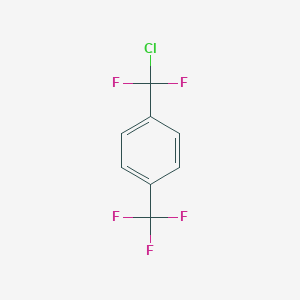

Réaction avec le chloroacétaldéhyde : L'adénine réagit avec le chloroacétaldéhyde pour former la 1,N6-Éthèneadénine.

Réaction avec la 1,3-bis(2-chloroéthyl)-1-nitrosourée : Cet agent antitumoral peut également réagir avec l'adénine pour produire la 1,N6-Éthèneadénine.

Cyclisation de la N6-hydroxyéthyladénine : Cette méthode implique une cyclisation avec l'azodicarboxylate de diisopropyle et la triphénylphosphine dans un solvant tétrahydrofurane/acétonitrile ou en réagissant avec le chlorure de thionyle.

Analyse Des Réactions Chimiques

La 1,N6-Éthèneadénine subit diverses réactions chimiques :

Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Propriétés de faux codage : Lorsqu'elle est incorporée à l'ADN, la 1,N6-Éthèneadénine peut provoquer un faux codage pendant la réplication, conduisant à des mutations.

Comparaison Avec Des Composés Similaires

La 1,N6-Éthèneadénine est unique en raison de sa structure spécifique et du type de dommage de l'ADN qu'elle provoque. Des composés similaires incluent :

3,N4-Éthènecytosine : Un autre adduit d'ADN éthène qui se forme par des mécanismes similaires.

1,N6-Éthanoadénine : Un composé étroitement apparenté avec de légères différences structurales.

Ces composés partagent des propriétés mutagènes similaires, mais diffèrent dans leurs interactions spécifiques avec l'ADN et les mécanismes de réparation.

Propriétés

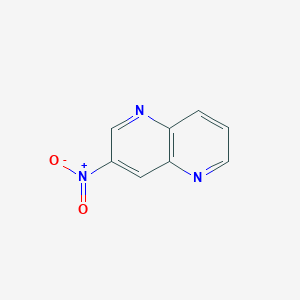

IUPAC Name |

1H-imidazo[2,1-f]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOXGPIHFKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160768 | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13875-63-3 | |

| Record name | Ethenoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N6-Ethenoadenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ETHENOADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

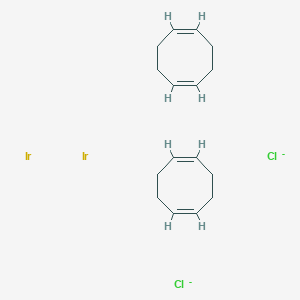

Retrosynthesis Analysis

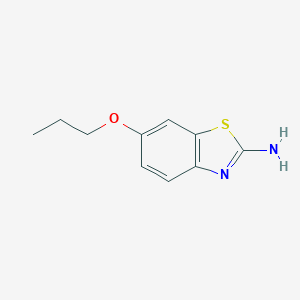

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

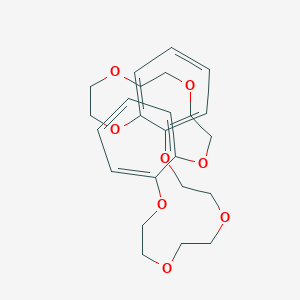

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.